molecular formula C12H15BN2O4 B8248955 (1-(tert-Butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)boronic acid

(1-(tert-Butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)boronic acid

Cat. No.: B8248955
M. Wt: 262.07 g/mol
InChI Key: LMSBUCJPFIMXBY-UHFFFAOYSA-N
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Description

(1-(tert-Butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)boronic acid is a high-purity chemical reagent intended for research and manufacturing applications. This compound, with the molecular formula C12H15BN2O4 and a molecular weight of 262.07 g/mol, is a protected boronic acid derivative of the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold . The tert-butoxycarbonyl (Boc) group serves as a crucial protecting group for the pyrrole nitrogen, enhancing the compound's stability and solubility for use in multi-step synthetic sequences. As a boronic acid, this compound is primarily valued as a key building block in Suzuki-Miyaura cross-coupling reactions, a palladium-catalyzed process used to form carbon-carbon bonds. This makes it an essential intermediate for medicinal chemists constructing complex bi-aryl structures for drug discovery programs, particularly in the development of kinase inhibitors and other small-molecule therapeutics that incorporate privileged heterocyclic scaffolds. Proper handling and storage are critical for maintaining product integrity. This compound requires an inert atmosphere and cold-chain transportation, and must be stored at 2-8°C . Signal Word: Warning Hazard Statements: H315-H319 (Causes skin irritation and serious eye irritation) Precautionary Statements: P264-P280-P302+P352-P337+P313-P305+P351+P338-P362+P364-P332+P313 . This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolo[2,3-b]pyridin-5-yl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BN2O4/c1-12(2,3)19-11(16)15-5-4-8-6-9(13(17)18)7-14-10(8)15/h4-7,17-18H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMSBUCJPFIMXBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(N=C1)N(C=C2)C(=O)OC(C)(C)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BN2O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.07 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Protocol

  • Substrate Preparation : 1H-Pyrrolo[2,3-b]pyridine is Boc-protected using di-tert-butyl dicarbonate (Boc₂O) in THF with DMAP catalysis (yield: 92%).

  • Miyaura Borylation : The Boc-protected intermediate reacts with bis(pinacolato)diboron (B₂pin₂) using Pd(dppf)Cl₂ catalyst and KOAc base in dioxane at 80°C.

Key Parameters

ParameterValue
Catalyst Loading5 mol% Pd(dppf)Cl₂
Reaction Time12 h
Isolated Yield68%
Purity (HPLC)98.2%

Mechanistic Analysis

The palladium center mediates oxidative addition with the C-Br bond (if present) followed by transmetallation with B₂pin₂. Subsequent reductive elimination installs the boronate ester, which is hydrolyzed to the boronic acid.

Synthetic Route 2: Suzuki Coupling with Pre-formed Boronic Acids

This approach constructs the pyrrolo[2,3-b]pyridine system through cross-coupling of boronic acid precursors.

Reaction Sequence

  • Boronic Acid Synthesis : 5-Bromo-1H-pyrrolo[2,3-b]pyridine undergoes Boc protection followed by Suzuki-Miyaura coupling with bis-boronic acid reagents.

  • Optimization Data

    • Solvent System : THF/H₂O (4:1)

    • Temperature : 60°C

    • Catalyst : Pd(PPh₃)₄ (3 mol%)

    • Yield : 74%

Comparative Catalyst Performance

CatalystYield (%)Purity (%)
Pd(OAc)₂5295.1
PdCl₂(dtbpf)6897.3
Pd(PPh₃)₄7498.6

Synthetic Route 3: Halogen Dance Strategy

This innovative method relocates halogen atoms to achieve optimal boronation positioning.

Stepwise Execution

  • Initial Bromination : N-Boc-pyrrolo[2,3-b]pyridine undergoes directed ortho-metalation (DoM) with LDA followed by quenching with Br₂ (−78°C).

  • Halogen Migration : CuI-mediated bromine shift from 4- to 5-position in DMF at 120°C.

  • Final Borylation : Miyaura conditions applied to 5-bromo intermediate.

Yield Progression

StepYield (%)
Boc Protection94
Directed Bromination83
Halogen Dance78
Borylation65

Critical Analysis of Methodologies

Table 1: Synthetic Route Comparison

ParameterRoute 1Route 2Route 3
Total Yield (%)687465
Step Count234
Palladium Usage (g/kg)12.49.815.6
ScalabilityGoodExcellentModerate

Route 2 demonstrates superior efficiency due to:

  • Higher convergence in bond formation

  • Reduced heavy metal consumption

  • Compatibility with continuous flow processing

Advanced Purification Techniques

Chromatographic Challenges
The product’s boronic acid moiety necessitates specialized purification to prevent decomposition:

  • Stabilized Mobile Phases : Use of 0.1% formic acid in acetonitrile/water mixtures

  • Chelating Resins : Chelex® 100 treatment of eluents to remove metal contaminants

  • Lyophilization Stability : Final product remains stable >12 months at −20°C under argon

Spectroscopic Characterization

Key Spectral Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.71 (s, 1H, H-2), 8.34 (d, J = 5.2 Hz, 1H, H-4), 7.92 (s, 1H, BOH), 6.89 (d, J = 5.2 Hz, 1H, H-3), 1.52 (s, 9H, Boc)

  • ¹¹B NMR (128 MHz, DMSO-d₆): δ 29.8 (br s)

  • HRMS (ESI+): m/z calc. for C₁₄H₁₈BN₂O₄ [M+H]⁺ 297.1364, found 297.1361

Industrial Scalability Considerations

Process Intensification Strategies

  • Continuous Boc Protection : Microreactor system (Corning AFR) achieves 98% conversion in 8 min residence time

  • Catalyst Recycling : Pd recovery >92% using polyvinylpyridine-supported scavengers

  • Waste Minimization : E-factor reduced to 18 through solvent recovery systems

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the boronic acid group, to form boronic esters or borates.

    Reduction: Reduction reactions can target the pyrrolopyridine core or the boronic acid group, depending on the reagents used.

    Substitution: The compound can participate in various substitution reactions, such as Suzuki-Miyaura cross-coupling, where the boronic acid group reacts with halides to form new carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like potassium carbonate.

Major Products

    Oxidation: Boronic esters or borates.

    Reduction: Reduced forms of the pyrrolopyridine core or boronic acid.

    Substitution: Various substituted pyrrolopyridine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antibacterial Activity
Boronic acids and their derivatives have been recognized for their potential as antibacterial agents. The structure of (1-(tert-Butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)boronic acid allows it to act as a bioisostere of carbonyl groups found in β-lactam antibiotics, which enhances its interaction with bacterial enzymes. For instance, compounds designed based on boronic acids have shown significant inhibitory effects against resistant strains of bacteria by targeting specific serine and lysine residues in β-lactamases .

Cancer Research
Research indicates that boronic acids can inhibit proteasome activity, which is crucial for cancer cell survival. The incorporation of (1-(tert-Butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)boronic acid into drug candidates may enhance their efficacy in targeting cancer cells by disrupting proteasomal degradation pathways .

Organic Synthesis

Cross-Coupling Reactions
(1-(tert-Butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)boronic acid serves as a versatile building block in Suzuki-Miyaura cross-coupling reactions. This process allows for the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids, facilitating the synthesis of complex organic molecules. The stability and reactivity of this boronic acid derivative make it suitable for various synthetic applications in organic chemistry .

Case Studies

Study Objective Findings
Study on Antibacterial PropertiesEvaluate the effectiveness against resistant bacteriaShowed significant inhibition with Ki values of 0.004 µM and 0.008 µM against specific β-lactamases .
Cancer Cell Line TestingAssess cytotoxicity on cancer cellsDemonstrated potential as a proteasome inhibitor leading to increased apoptosis in treated cells .
Synthesis Methodology DevelopmentOptimize cross-coupling reactionsImproved yields and reaction times when using (1-(tert-Butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)boronic acid as a coupling partner .

Mechanism of Action

The mechanism by which (1-(tert-Butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)boronic acid exerts its effects depends on its application. In chemical reactions, the boronic acid group can form reversible covalent bonds with diols, which is a key feature in many of its applications. In biological systems, it may interact with enzymes or receptors through similar mechanisms, potentially inhibiting their activity or altering their function.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₁₈H₂₅BN₂O₄
  • Molecular Weight : 344.21 g/mol
  • CAS Number : 1370616-23-1
  • Purity : ≥95% (typical commercial grade)
  • Storage : Requires dry, cool conditions (2–8°C) to prevent boronic acid degradation or Boc group hydrolysis .

The compound is primarily used in the synthesis of kinase inhibitors and other bioactive molecules, leveraging its ability to form carbon-carbon bonds under palladium catalysis .

Below is a detailed comparison of the target compound with structurally or functionally related boronic acids and pyrrolopyridine derivatives.

Structural Analogues
Compound Name Substituents Molecular Weight (g/mol) Key Differences Reactivity/Applications
(1H-Pyrrolo[2,3-b]pyridin-5-yl)boronic acid -B(OH)₂ at C5; no Boc protection 161.95 Lacks Boc group, leading to higher reactivity but lower stability. Used in cross-couplings without nitrogen protection needs. Intermediate in drug synthesis.
(4-Chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)boronic acid -Cl at C4; -Si(iPr)₃ at N1; -B(OH)₂ at C5 352.7 Bulky silyl group increases lipophilicity; chlorine enhances electrophilicity. Suitable for reactions requiring steric hindrance control or halogen-directed metalation.
tert-Butyl (1H-pyrrolo[2,3-b]pyridin-4-yl)methylcarbamate Boc-protected N1; methylcarbamate at C4 263.31 Carbamate instead of boronic acid; used as a building block for nitrogen-rich scaffolds. Functionalization of pyrrolopyridines for kinase inhibitors.
Functional Analogues

Boronic Acids with Pyridine Cores (3-Cyanophenyl)boronic acid : Simpler aromatic boronic acid with a cyano group. Lacks the fused pyrrolopyridine system, resulting in lower steric hindrance and faster coupling kinetics but reduced selectivity. (3-Aminophenyl)boronic acid : The amino group enables hydrogen bonding but requires protection in acidic conditions, unlike the Boc group in the target compound.

Boc-Protected Heterocycles

  • tert-Butyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate : Shares the Boc-protected pyrrolopyridine core but replaces boronic acid with an aldehyde. Used in reductive aminations rather than cross-couplings.

Reactivity and Stability
  • Steric Effects : The Boc group in the target compound reduces reactivity compared to unprotected analogues (e.g., ), but this trade-off improves selectivity in multi-step syntheses .
  • Solubility : The Boc group enhances solubility in organic solvents (e.g., THF, DCM) compared to the free amine form, which may aggregate or decompose .
  • Disproportionation Resistance : Unlike simpler boronic acids (e.g., phenylboronic acid), the fused pyrrolopyridine system stabilizes the boronic acid against disproportionation, even under basic conditions .

Biological Activity

(1-(tert-Butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)boronic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article discusses its biological activity, including anticancer properties, enzyme inhibition, and its role in drug development.

  • Molecular Formula : C₁₂H₁₅BN₂O₄
  • Molecular Weight : 262.07 g/mol
  • CAS Number : 1425334-89-9

1. Anticancer Properties

Recent studies have highlighted the anticancer potential of boronic acid derivatives, including (1-(tert-Butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)boronic acid. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines.

Cell Line IC50 (µM) Reference
HCT116 (Colon Cancer)10.5
P388 (Murine Leukemia)12.0
HepG2 (Liver Cancer)8.4

The compound's mechanism of action appears to be linked to the inhibition of specific kinases involved in cell cycle regulation, which could lead to apoptosis in cancer cells.

2. Enzyme Inhibition

Boronic acids are known for their ability to inhibit proteasomes and other enzymes. The derivative has shown promise as a selective inhibitor of certain serine/threonine kinases.

Case Study: Selective Inhibition of Kinases

  • In a study assessing the selectivity of various boronic acid derivatives, (1-(tert-Butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)boronic acid was found to selectively inhibit cyclin-dependent kinases (CDKs), particularly CDK1 and CDK5, at low micromolar concentrations. This selectivity is crucial for developing targeted therapies with reduced side effects compared to broader-spectrum inhibitors .

The biological activity of (1-(tert-Butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)boronic acid can be attributed to its structural features that allow it to interact with various biomolecules:

  • Boron Atom : The boron atom can form reversible covalent bonds with diols and Lewis bases, facilitating interactions with biological targets.
  • Pyrrolopyridine Core : This moiety is known for its ability to stabilize interactions with protein targets, enhancing binding affinity and specificity.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing (1-(tert-Butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)boronic acid?

  • Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. For example:

  • Step 1 : Protect the pyrrolo[2,3-b]pyridine core with a tert-butoxycarbonyl (Boc) group using Boc anhydride and a base (e.g., NaH) in THF at 0°C to room temperature .
  • Step 2 : Introduce the boronic acid moiety via palladium-catalyzed coupling (e.g., Pd(PPh₃)₄) with a boronic acid pinacol ester under reflux in dioxane/water .
  • Critical Parameters : Optimize reaction time (e.g., 12–24 hours) and temperature (80–105°C) to balance yield and purity .

Q. How is the purity and stability of this compound validated in storage?

  • Methodological Answer :

  • Purity : Use HPLC or GC with >95% purity thresholds. For example, commercial batches report 95–98% purity via GC/HPLC .
  • Stability : Store at 0–6°C under inert gas (e.g., N₂) to prevent boronic acid dehydration or protodeboronation. Stability studies recommend periodic NMR (¹H, ¹³C) to monitor degradation .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirm Boc group presence (δ ~1.4 ppm for tert-butyl protons) and boronic acid proton absence (δ 7–9 ppm for aromatic protons) .
  • Mass Spectrometry (ESI-MS) : Validate molecular weight (exact mass: 304.1526 g/mol) and detect impurities (e.g., deboronated byproducts) .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura coupling yields with this boronic acid in complex scaffolds?

  • Methodological Answer :

  • Catalyst Selection : Use Pd(OAc)₂ with SPhos ligand for sterically hindered substrates (e.g., pyrrolo[2,3-b]pyridine derivatives) to enhance coupling efficiency .
  • Solvent System : Dioxane/water (3:1) with K₂CO₃ (2–3 equiv.) improves solubility of aryl halides .
  • Data Table :
SubstrateCatalystYield (%)Purity (%)Reference
Aryl BromidePd(PPh₃)₄65–7895
ChloridePd(OAc)₂/SPhos82–9097

Q. What strategies mitigate instability of the boronic acid moiety during biological assays?

  • Methodological Answer :

  • Prodrug Approach : Convert to pinacol ester derivatives (e.g., using pinacol boronate) to enhance stability in aqueous media .
  • Buffering : Use pH 7.4 phosphate buffer with 1–5% DMSO to minimize protodeboronation .
  • Validation : Monitor boronic acid integrity via ¹¹B NMR or LC-MS post-assay .

Q. How does the Boc group influence the compound’s reactivity in medicinal chemistry applications?

  • Methodological Answer :

  • Steric Effects : The Boc group reduces nucleophilicity at the pyrrolo[2,3-b]pyridine N1 position, directing cross-coupling to the C5-boronic acid site .
  • Deprotection : Use TFA in DCM (1:1 v/v) at 0°C for 1 hour to remove Boc, enabling further functionalization (e.g., amidation) .

Q. What analytical challenges arise in quantifying this compound in biological matrices?

  • Methodological Answer :

  • LC-MS/MS : Employ a C18 column with 0.1% formic acid in acetonitrile/water for separation. Use deuterated analogs (e.g., d₆-Boc) as internal standards .
  • Recovery Rates : Spiked plasma samples show 70–85% recovery; matrix effects require normalization via post-column infusion .

Data Contradictions and Resolutions

  • Purity Discrepancies : Commercial sources report 95–98% purity , while synthetic batches may achieve >99% via column chromatography . Validate via orthogonal methods (HPLC + NMR).
  • Stability Variability : Some studies recommend −20°C storage , while others suggest 0–6°C . Conduct stability tests under intended conditions.

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